4/'-BROMOACETOPHENONE-D7
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science
Deuterium labeling is a powerful technique with wide-ranging applications across various scientific disciplines. clearsynth.com By substituting hydrogen with deuterium, scientists can introduce a "heavy" label into a molecule without significantly altering its chemical properties. wikipedia.orgenthu.com This isotopic substitution is invaluable for:
Mechanistic Studies: Elucidating the intricate steps of chemical reactions. thalesnano.comsymeres.com The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, provides crucial insights into reaction pathways. nih.govresearchgate.net
Metabolism and Pharmacokinetic Studies: Tracing the fate of drug candidates within biological systems. Deuterium-labeled compounds allow researchers to monitor absorption, distribution, metabolism, and excretion (ADME) with high precision. clearsynth.comsymeres.comacs.org
Analytical Standards: Serving as internal standards in mass spectrometry to enhance the accuracy and reliability of quantitative measurements. thalesnano.com
Spectroscopic Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from proton signals, and deuterium labeling within a molecule can provide detailed structural information. thalesnano.comcymitquimica.com
Overview of Deuterated Acetophenones within Aromatic Ketone Research
Aromatic ketones, such as acetophenone (B1666503), are fundamental structures in organic chemistry. wikipedia.org Their deuterated counterparts are instrumental in specialized research areas. For instance, the selective deuteration of acetophenones at specific positions, such as the ortho-position or the methyl group, aids in studying reaction mechanisms like C-H activation and olefination. researchgate.netsnnu.edu.cnnih.gov The use of deuterated acetophenones in conjunction with advanced analytical techniques provides a clearer understanding of the reactivity and transformations of this important class of compounds. rsc.org
Rationale for Deuteration at the 4'-Bromoacetophenone-D7 Positions
The specific labeling of 4'-Bromoacetophenone (B126571) to create 4'-Bromoacetophenone-D7, where seven hydrogen atoms are replaced by deuterium, is a deliberate strategy. The systematic IUPAC name for this compound is 1-(4-bromophenyl-2,3,5,6-d₄)ethan-1-one-2,2,2-d₃, indicating deuteration at four positions on the aromatic ring and three positions on the acetyl methyl group. clearsynth.com This comprehensive deuteration serves multiple purposes:
Enhanced Stability in Biological Assays: The presence of deuterium can increase the metabolic stability of the compound.
Specificity in Research Applications: It is used as a standard in NMR spectroscopy and as a tracer in metabolic studies and pharmacokinetic analyses to track drug distribution and metabolism.
Mechanistic Elucidation: The multiple deuterium labels provide distinct markers for tracking the molecule's transformation through various chemical reactions.
Historical Context and Evolution of Deuterium Labeling Techniques in Organic Chemistry
The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, marked the beginning of its use in scientific research. wikipedia.orgresearchgate.net Early applications in the 1960s demonstrated the potential of deuterium incorporation in drug compounds. nih.govscielo.org.mx Over the past two decades, the "deuterium switch" strategy, where hydrogen atoms in existing drugs are replaced with deuterium to improve their pharmacokinetic profiles, has gained significant traction. nih.govresearchgate.net The methods for introducing deuterium into organic molecules have also evolved, with the development of more efficient and selective techniques, including photochemical methods and catalysis-based approaches. snnu.edu.cnrsc.org
Chemical and Physical Properties
The introduction of deuterium into the 4'-bromoacetophenone structure results in distinct physical and chemical characteristics.
Interactive Data Table: Physicochemical Properties
| Property | 4'-Bromoacetophenone-D7 | 4'-Bromoacetophenone | Acetophenone | Deuterium |
| CAS Number | 1219805-88-5 clearsynth.com | 99-90-1 apolloscientific.co.ukmerckmillipore.com | 98-86-2 wikipedia.orgmerckmillipore.com | 7782-39-0 |
| Molecular Formula | C₈BrD₇O | C₈H₇BrO apolloscientific.co.ukmerckmillipore.com | C₈H₈O wikipedia.orgmerckmillipore.com | D₂ or ²H₂ wikipedia.org |
| Molecular Weight | 206.09 g/mol | 199.04 g/mol sigmaaldrich.com | 120.15 g/mol merckmillipore.com | 2.014 amu enthu.comiitk.ac.in |
| Appearance | Not explicitly stated, likely a solid | White to light yellow crystals or flakes chemicalbook.comthermofisher.comguidechem.com | Colorless liquid or white crystals inchem.org | Colorless, odorless gas iitk.ac.innih.gov |
| Melting Point | Not available | 49-51 °C sigmaaldrich.com | 19-20 °C wikipedia.org | -254.4 °C nih.gov |
| Boiling Point | Not available | 255 °C chemicalbook.com | 202 °C wikipedia.org | -249.5 °C nih.gov |
| Solubility | Not explicitly stated | Soluble in chloroform (B151607), alcohol, ether; insoluble in water chemicalbook.comguidechem.comsolubilityofthings.com | 5.5 g/L in water at 25 °C wikipedia.org | Slightly soluble in cold water nih.gov |
Synthesis and Manufacturing
The synthesis of 4'-Bromoacetophenone-D7 is a multi-step process that builds upon established organic chemistry reactions.
Synthesis of the Non-Deuterated Analog: 4'-Bromoacetophenone
The primary method for synthesizing 4'-bromoacetophenone is through the Friedel-Crafts acylation of bromobenzene (B47551). reddit.com This reaction typically involves treating bromobenzene with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). chemicalbook.com The reaction can be carried out in a solvent like carbon disulfide. orgsyn.org
Deuterium Incorporation Strategies
There are several strategies to introduce the seven deuterium atoms into the 4'-bromoacetophenone structure:
Using Deuterated Reagents: One approach involves using deuterated acetic anhydride ((CD₃CO)₂O) in the Friedel-Crafts acylation to introduce the three deuterium atoms on the acetyl group. Subsequent steps would then be required to deuterate the aromatic ring.
Hydrogen-Deuterium Exchange: Post-synthesis, hydrogen-deuterium exchange reactions can be employed to replace specific hydrogen atoms with deuterium. acs.org This can be achieved using deuterated solvents like D₂O under specific catalytic conditions. researchgate.net
Research Findings and Applications
4'-Bromoacetophenone-D7 serves as a valuable tool in various research domains.
Applications in Mechanistic Studies
The compound is instrumental in probing reaction mechanisms. The kinetic isotope effect associated with the C-D bonds allows researchers to determine whether the breaking of a C-H (or C-D) bond is the rate-determining step of a reaction. This is particularly useful in studying complex organic transformations. nih.gov
Use as an Internal Standard in Analytical Chemistry
In quantitative analysis using mass spectrometry, the known concentration of a deuterated standard like 4'-Bromoacetophenone-D7 is added to a sample. thalesnano.com Because it is chemically identical to the non-deuterated analyte but has a different mass, it allows for precise quantification by correcting for any loss of sample during preparation and analysis.
Role in Pharmacokinetic and Metabolic Research
Deuterium-labeled compounds are widely used to study how potential drugs are processed in the body. clearsynth.comsymeres.com By tracking the deuterated molecule and its metabolites, scientists can gain a detailed understanding of a drug's metabolic pathways, which is critical for drug development. clearsynth.com Research has also explored the biological activities of 4'-bromoacetophenone derivatives, including potential anticancer and antimicrobial properties.
Properties
CAS No. |
1219805-88-5 |
|---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
206.09 |
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
WYECURVXVYPVAT-AAYPNNLASA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromoacetophenone D7
Strategies for Site-Selective Deuteration of Aromatic Ketones
Site-selective deuteration is a critical strategy in organic synthesis that allows for the precise installation of deuterium (B1214612) atoms at specific locations within a molecule. snnu.edu.cn For aromatic ketones like 4'-bromoacetophenone (B126571), this selectivity is paramount to achieving the desired D7 labeling pattern, which involves deuteration at both the aromatic ring and the α-carbonyl position. The primary approaches to achieve this involve direct hydrogen-deuterium (H-D) exchange reactions, which can be catalyzed by a variety of systems to control the regioselectivity of deuterium incorporation. mdpi.com
Hydrogen-deuterium exchange (H-D exchange) represents one of the most direct and atom-economical methods for preparing deuterated compounds. snnu.edu.cnnih.gov This process involves the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom using a suitable deuterium source, most commonly deuterium oxide (D₂O), deuterated solvents, or deuterium gas (D₂). snnu.edu.cnmdpi.com For aromatic ketones, H-D exchange can be targeted to two distinct sites: the C-H bonds on the aromatic ring and the C-H bonds at the α-position to the carbonyl group. The challenge and ingenuity of synthetic methods lie in controlling the selectivity and efficiency of the exchange at these positions.
Transition metal complexes are powerful tools for catalyzing H-D exchange reactions by enabling the activation of otherwise inert C-H bonds. researchgate.net Various metals, including iridium, palladium, and ruthenium, have been successfully employed for the deuteration of aromatic ketones with distinct regioselectivities. researchgate.netnih.govresearchgate.net These reactions often proceed under milder conditions than traditional acid- or base-catalyzed methods and offer superior functional group tolerance. thieme-connect.com
Iridium-based Catalysis: Iridium complexes, such as Crabtree's catalyst and related systems, are highly effective for ortho-directed H-D exchange. snnu.edu.cnresearchgate.net The carbonyl oxygen of the ketone can direct the iridium catalyst to the ortho-positions of the aromatic ring, facilitating selective deuteration at these sites. For instance, various aromatic ketones can be selectively deuterated at the ortho-positions using cycloocta-1,5-dienyliridium(I) dionate catalysts with D₂O. researchgate.net
Palladium-based Catalysis: Palladium catalysis is a versatile method for the deuteration of aromatic compounds. nih.gov Depending on the ligand and reaction conditions, palladium can direct deuteration to specific sites. N-heterocyclic carbene (NHC) palladium complexes have been shown to effect ortho-selective H-D exchange on aromatic ketones. nih.gov Furthermore, the development of specialized bidentate ligands enables the non-directed deuteration of arenes, allowing for broader deuterium incorporation across the aromatic ring. acs.org
Ruthenium-based Catalysis: Ruthenium catalysts offer an alternative, cost-effective approach. researchgate.net For example, [RuCl₂(PPh₃)₃] can catalyze the selective deuteration of aromatic ketones. nih.gov By altering additives, the selectivity can be tuned; in the presence of CuI, selective deuteration of the two ortho-aromatic positions is observed, while using a base like KOD promotes exchange at the α-carbonyl position. nih.gov A novel strategy involves the use of a transient directing group, such as an amino acid, which forms an imine with the ketone in situ, directing the ruthenium catalyst to achieve selective ortho-deuteration. researchgate.net
| Catalyst System | Deuterium Source | Selectivity | Key Features |
| Iridium(I) Complexes | D₂O | ortho-Aromatic | Effective for substrates with ortho-directing groups like ketones. researchgate.net |
| Palladium-NHC Complexes | CF₃COOD | ortho-Aromatic | Ligand-directed C-H activation mechanism. nih.gov |
| [RuCl₂(PPh₃)₃] / CuI | D₂O | ortho-Aromatic | Additive controls selectivity; avoids α-deuteration. nih.gov |
| [RuCl₂(PPh₃)₃] / KOD | D₂O | α-Carbonyl | Base-catalyzed background reaction favors α-exchange. nih.gov |
| Ruthenium / Aniline (TDG) | D₂O | ortho-Aromatic & α-Carbonyl | In situ formation of a transient directing group (TDG) directs deuteration. researchgate.net |
A cornerstone of modern transition-metal catalysis is ligand-directed C-H activation, a strategy that provides exceptional control over regioselectivity. nih.gov In the context of deuterating 4'-bromoacetophenone, the ketone's carbonyl oxygen can act as a native directing group. nih.govnih.gov It coordinates to the metal center (e.g., palladium or iridium), positioning the catalyst in close proximity to the C-H bonds at the ortho-positions (C2 and C6) of the aromatic ring. This proximity facilitates the cleavage of these specific C-H bonds and their subsequent replacement with deuterium from a deuterium source. nih.govresearchgate.net
This directed approach is highly valuable as it often proceeds via a reversible C-H activation step, which is crucial for achieving high levels of deuterium incorporation. acs.orgnih.gov The development of specialized ligands, such as N-acylsulfonamides for palladium, can further enhance catalyst activity and functional group tolerance, making this strategy applicable to complex molecules in late-stage deuteration. acs.org
Photocatalysis has emerged as a mild and powerful technique for driving chemical transformations, including H-D exchange. chemrxiv.org These methods use light to excite a photocatalyst, which then mediates the deuteration process, often under ambient temperature and pressure. acs.org For aromatic ketones, photocatalytic strategies can offer unique selectivities.
One approach utilizes organic photocatalysts, such as thioxanthone or anthraquinone, which bear an aromatic ketone skeleton. chemrxiv.orgacs.org Upon irradiation, these catalysts can facilitate H-D exchange at specific positions using D₂O as an inexpensive and readily available deuterium source. chemrxiv.org Another innovative, metal-free method involves the direct photoexcitation of the aromatic substrate in a deuterated acidic solvent like deuterated hexafluoroisopropanol (HFIP-d₁). nih.gov This process leverages the enhanced basicity of the aromatic ring in its excited state to achieve H-D exchange at positions that are often inaccessible through ground-state methods. nih.gov While some photocatalytic methods lead to the reductive deuteration of the carbonyl group to a deuterated alcohol, others can achieve H-D exchange while preserving the ketone functionality. rsc.orgresearchgate.net
| Method | Catalyst/Medium | Deuterium Source | Key Features |
| Organic Photocatalysis | Thioxanthone | D₂O | Achieves high regioselectivity via a single electron transfer mechanism. chemrxiv.orgacs.org |
| Photoexcitation | HFIP-d₁ (no metal catalyst) | HFIP-d₁ | Leverages the enhanced basicity of the excited-state aromatic ring. nih.gov |
| Semiconductor Photocatalysis | Quantum Dots / ZnIn₂S₄ | D₂O | Typically results in reductive deuteration of the carbonyl to a deuterated alcohol. rsc.orgnih.gov |
Organocatalysis provides a metal-free alternative for promoting H-D exchange, particularly at the α-position of ketones. colab.ws The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate intermediate. This process, when performed in the presence of D₂O, allows for efficient deuteration at the α-position. researchgate.net
Commonly used organocatalysts include organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net This method is highly effective for the α-deuteration of a wide variety of ketones, including bioactive molecules, under mild reaction conditions. researchgate.net For 4'-bromoacetophenone, this strategy would selectively deuterate the methyl group to furnish the -COCD₃ moiety. The protocol is valued for its simplicity, the use of an inexpensive deuterium source (D₂O), and its ability to achieve high levels of deuterium incorporation (often 90-97%) in a single operation. researchgate.net
Superacids offer another route for H-D exchange, also targeting the α-protons of ketones. rsc.org In this protocol, a superacidic species is generated in situ, which then catalyzes the enolization of the ketone. For example, a pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ reacts with D₂O to form the highly acidic species [D]⁺[B(C₆F₅)₄]⁻. rsc.orgexlibrisgroup.com
This superacid promotes the formation of a deuterated enol or enolate, which upon tautomerization incorporates deuterium at the α-position. The method is notable for its high efficiency (up to 99% deuteration), broad substrate scope, and excellent functional group compatibility. rsc.org This approach provides a robust and sustainable route to α-deuterated ketones, avoiding the use of toxic reagents. exlibrisgroup.com For the synthesis of 4'-Bromoacetophenone-D7, this method would be highly effective for the trideuteration of the methyl group.
Hydrogen-Deuterium Exchange (H-D Exchange) Approaches
Base-Mediated Deuteration
Base-mediated deuteration is a common and effective method for introducing deuterium atoms at the α-position of a ketone, such as in 4'-bromoacetophenone. This process relies on the acidity of the α-hydrogens to the carbonyl group. In the presence of a base and a deuterium source, typically deuterium oxide (D₂O), the ketone undergoes enolization to form an enolate. This intermediate is then protonated (or in this case, deuterated) by the D₂O, resulting in the exchange of hydrogen for deuterium. nii.ac.jp
The efficiency of this exchange is influenced by several factors, including the strength of the base, reaction temperature, and reaction time. Common bases used for this purpose include sodium deuteroxide (NaOD), which can be generated in situ from sodium metal and D₂O, or other non-nucleophilic bases like potassium tert-butoxide (KOtBu). snnu.edu.cn The reaction is often heated to accelerate the rate of enolate formation and subsequent deuteration. To achieve high levels of deuterium incorporation, the process may need to be repeated or prolonged to ensure complete exchange of all α-hydrogens. nii.ac.jp
Table 1: Conditions for Base-Mediated Deuteration
| Parameter | Condition | Rationale |
|---|---|---|
| Base | NaOD, KOtBu | Promotes enolate formation |
| Deuterium Source | D₂O (99.9% isotopic purity) | Provides the deuterium for exchange |
| Temperature | 60–80°C | Accelerates the rate of reaction |
| Reaction Time | 24–72 hours | Ensures high levels of deuterium incorporation |
Electrochemical Deuteration Techniques
Electrochemical methods offer a green and efficient alternative for deuteration, often proceeding under mild conditions without the need for strong chemical reductants. oaes.ccresearchgate.net These techniques utilize an electric current to drive the deuteration reaction, frequently using D₂O as the deuterium source. oaes.ccoaepublish.com For ketones like 4'-bromoacetophenone, electrochemical reduction can be employed.
One approach involves the on-site generation of deuterium gas (D₂) through the electrolysis of D₂O, which then participates in a reductive deuteration reaction. oaes.cc Another strategy is the direct electrochemical reduction of the carbonyl group in the presence of D₂O. This method can be highly selective and avoids the use of expensive and flammable reagents. oaes.ccoaepublish.com The selectivity and efficiency of electrochemical deuteration can be controlled by adjusting parameters such as the applied voltage, current density, and the choice of electrode material. oaes.ccresearchgate.net For instance, using a palladium membrane reactor in an electrolytic setup has been shown to be effective for the reductive deuteration of unsaturated bonds. nju.edu.cn
Precursor Synthesis and Deuterium Incorporation Pathways to 4'-Bromoacetophenone-D7
The synthesis of 4'-Bromoacetophenone-D7 typically begins with the preparation of its non-deuterated precursor, 4'-bromoacetophenone. A standard method for this is the Friedel-Crafts acylation of bromobenzene (B47551) with either acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).
Once the 4'-bromoacetophenone is obtained, deuterium can be incorporated. For 4'-Bromoacetophenone-D7, deuteration is required at both the aromatic ring and the acetyl methyl group. The systematic IUPAC name, 1-(4-bromophenyl-2,3,5,6-d₄)ethan-1-one-2,2,2-d₃, specifies these positions.
Deuteration of the methyl group is typically achieved through base-catalyzed hydrogen-deuterium exchange as described previously. Deuteration of the aromatic ring is more challenging and often requires specific catalytic systems. Iridium-based catalysts, for example, are known to facilitate ortho-directed hydrogen isotope exchange (HIE) on aromatic rings. acs.orgsnnu.edu.cn This allows for the selective replacement of hydrogen atoms with deuterium at the positions ortho to the directing acetyl group.
Deuterium Gas (D2) versus Deuterium Oxide (D2O) as Deuterium Sources
The choice between deuterium gas (D₂) and deuterium oxide (D₂O) as the deuterium source depends on the specific deuteration method being employed. snnu.edu.cnthalesnano.com
Deuterium Oxide (D₂O):
Advantages: D₂O is relatively inexpensive, readily available, and safer to handle than D₂ gas. snnu.edu.cn It is a common deuterium source for base-catalyzed and acid-catalyzed hydrogen-deuterium exchange reactions. nii.ac.jp Electrochemical methods also frequently utilize D₂O for in-situ D₂ generation or as a direct deuterium donor. oaes.ccacs.org
Disadvantages: Achieving very high levels of deuteration can sometimes require a large excess of D₂O or multiple reaction cycles to drive the equilibrium towards the deuterated product. acs.org
Deuterium Gas (D₂):
Advantages: D₂ is often used in catalytic hydrogenation and deuteration reactions, where it can provide high levels of deuterium incorporation in a single step. snnu.edu.cnoaes.cc It is particularly effective for the reduction of double bonds or in dehalogenation reactions. oaepublish.com
Disadvantages: D₂ gas is more expensive and poses significant handling challenges due to its flammability. oaes.ccoaepublish.com Its use often requires specialized equipment, such as a high-pressure reactor. thalesnano.com However, on-site generation of D₂ from D₂O can mitigate some of these issues. oaes.cc
Table 2: Comparison of Deuterium Sources
| Feature | Deuterium Oxide (D₂O) | Deuterium Gas (D₂) |
|---|---|---|
| Cost | Relatively low snnu.edu.cn | Higher oaepublish.com |
| Safety | Safer to handle snnu.edu.cn | Flammable, requires special handling oaes.cc |
| Common Applications | Base/acid-catalyzed H/D exchange, electrochemical deuteration nii.ac.jpoaes.cc | Catalytic hydrogenation, reductive deuteration snnu.edu.cnoaes.cc |
| Efficiency | May require excess or multiple cycles acs.org | Can provide high incorporation in one step oaes.cc |
Stereoselective Deuteration Considerations in Related Systems
While 4'-Bromoacetophenone-D7 itself is not chiral, the principles of stereoselective deuteration are highly relevant in the synthesis of related chiral molecules. For instance, the reduction of acetophenone (B1666503) derivatives can produce chiral alcohols. nih.gov Biocatalytic methods, using enzymes such as alcohol dehydrogenases (ketoreductases), have demonstrated excellent enantioselectivity in the reduction of ketones like 4-bromoacetophenone, yielding chiral alcohols with high isotopic and enantiomeric purity. nih.govmdpi.com
These enzymatic systems can utilize deuterated cofactors, such as [4-²H]-NADH, which can be recycled in situ using D₂O as the ultimate deuterium source. nih.gov This approach allows for the highly controlled, asymmetric installation of deuterium. nih.gov Similarly, chemocatalytic methods for asymmetric reductive deuteration are being developed, although achieving high enantioselectivity remains a challenge. nih.gov In some cases, the deuteration process itself can induce racemization if the reaction conditions allow for the reversible formation of a planar intermediate, such as an enolate. nih.gov
Challenges in Achieving High Deuterium Incorporation and Regioselectivity
Several challenges must be overcome to achieve high levels of deuterium incorporation and precise regioselectivity in the synthesis of compounds like 4'-Bromoacetophenone-D7.
Incomplete Exchange: In base- or acid-catalyzed exchange reactions, the equilibrium between the protonated and deuterated forms can prevent 100% deuterium incorporation. This often necessitates the use of a large excess of the deuterium source or multiple reaction cycles. acs.orgnii.ac.jp
Regioselectivity: Directing the deuterium to the desired positions (regioselectivity) can be difficult. While the α-protons of a ketone are readily exchanged, deuterating specific positions on an aromatic ring requires a directing group and a suitable catalyst. snnu.edu.cn Undesired deuteration at other sites can occur, leading to a mixture of isotopologues. oaepublish.com
Back-Exchange: The presence of any protic impurities (e.g., residual H₂O in solvents or reagents) can lead to back-exchange, where the incorporated deuterium is replaced by hydrogen, thus lowering the isotopic purity of the final product.
Harsh Conditions: Some deuteration methods require harsh conditions, such as high temperatures or strongly acidic or basic media, which can lead to side reactions or degradation of the starting material or product. oaepublish.com
Scale-Up Synthesis and Process Optimization for Deuterated Acetophenones
Scaling up the synthesis of deuterated compounds from the laboratory bench to an industrial scale presents a unique set of challenges. The goal is to develop a process that is not only efficient and high-yielding but also cost-effective and safe. gd3services.com
Process Optimization: Key reaction parameters, including temperature, pressure, catalyst loading, and reaction time, must be systematically optimized to maximize yield and deuterium incorporation while minimizing reaction time and energy consumption. whiterose.ac.ukacs.org For the palladium-catalyzed alkoxycarbonylation of 4-bromoacetophenone, a related transformation, a systematic evaluation of these parameters was crucial for achieving high catalyst productivity. researchgate.net
Equipment: The transition to a larger scale may require specialized equipment, such as high-pressure reactors for reactions involving D₂ gas or flow reactors for continuous processing. thalesnano.com Flow chemistry, in particular, offers potential advantages for scale-up, including better control over reaction parameters and improved safety. acs.org
Purification: Efficient purification methods are needed to isolate the final product with high chemical and isotopic purity. This may involve eliminating or minimizing the need for techniques like silica (B1680970) gel chromatography, which can be cumbersome and costly on a large scale. gd3services.com Recrystallization is often a preferred method for purification at scale.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 4'-Bromoacetophenone |
| 4'-Bromoacetophenone-D7 |
| Bromobenzene |
| Acetyl chloride |
| Acetic anhydride |
| Aluminum trichloride |
| Deuterium oxide (D₂O) |
| Deuterium gas (D₂) |
| Sodium deuteroxide (NaOD) |
| Potassium tert-butoxide (KOtBu) |
| 1-(4-bromophenyl-2,3,5,6-d₄)ethan-1-one-2,2,2-d₃ |
| [4-²H]-NADH |
| 1-phenylethanol |
| 4-chloroacetophenone |
| 4-bromochalcone |
| Benzaldehyde |
Analytical Applications of 4 Bromoacetophenone D7 in Quantitative Chemical Analysis
Role as an Internal Standard in Mass Spectrometry (MS)
In mass spectrometry, an ideal internal standard (IS) should behave chemically and physically identically to the analyte of interest throughout sample preparation and analysis, yet be distinguishable by the detector. scioninstruments.com 4'-Bromoacetophenone-d7, with a molecular formula of C₈D₇BrO and a molecular weight of approximately 206.09 g/mol , fulfills this role perfectly for the quantification of its non-labeled counterpart, 4'-Bromoacetophenone (B126571) (C₈H₇BrO, M.W. 199.04 g/mol ). lgcstandards.comsrlchem.com The seven deuterium (B1214612) atoms create a distinct mass shift of +7 Da, allowing the mass spectrometer to differentiate between the analyte and the standard while ensuring they co-elute during chromatography and experience similar ionization behavior. sigmaaldrich.com
Table 1: Comparative Properties of 4'-Bromoacetophenone and its Deuterated Isotopologue
| Property | 4'-Bromoacetophenone | 4'-Bromoacetophenone-d7 |
|---|---|---|
| Molecular Formula | C₈H₇BrO | C₈D₇BrO |
| Molecular Weight | 199.04 g/mol | 206.09 g/mol |
| CAS Number | 99-90-1 | 1219805-88-5 |
| Isotopic Purity | Not Applicable | Typically ≥98 atom % D |
| Key Characteristic | Analyte of Interest | Internal Standard with M+7 Mass Shift |
Data sourced from multiple references. sigmaaldrich.comlgcstandards.comsrlchem.comlgcstandards.comclearsynth.com
Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. nih.gov This technique involves adding a known quantity of a stable isotope-labeled compound, such as 4'-Bromoacetophenone-d7, to a biological sample at the earliest stage of analysis. nih.gov Because the SIL standard is chemically identical to the analyte, it experiences the same losses during all subsequent steps, including extraction, purification, and derivatization.
By measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the known amount of added internal standard, SIDMS provides highly accurate quantification. nih.gov This approach effectively corrects for analyte loss during sample workup, a critical advantage in complex biological matrices like blood, plasma, or tissue where recovery can be variable. nih.govnih.gov
Matrix effects are a significant challenge in mass spectrometry, particularly when using electrospray ionization (ESI). scioninstruments.comnih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, inaccurate quantification. nih.gov
Because 4'-Bromoacetophenone-d7 has the same chemical properties and chromatographic retention time as the unlabeled analyte, it is affected by matrix effects in the exact same way. scioninstruments.comnih.gov Any suppression or enhancement of the analyte signal is mirrored by a proportional change in the internal standard's signal. By using the ratio of the analyte to the internal standard for quantification, these variations are normalized, effectively canceling out the impact of matrix effects and leading to more reliable and accurate results. nih.gov
The development and validation of robust analytical methods are fundamental requirements for pharmaceutical analysis and other regulated fields. orientjchem.orgbiomedres.us 4'-Bromoacetophenone-d7 plays a crucial role as an internal standard in the validation of chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). clearsynth.comlcms.cz
During method validation, key parameters such as accuracy, precision, linearity, selectivity, and recovery are rigorously assessed to ensure the method is reliable and fit for purpose. nih.govmdpi.com Using a stable isotope-labeled internal standard like 4'-Bromoacetophenone-d7 helps to minimize variability from sample preparation and instrument fluctuations, thereby improving the precision and accuracy of the measurements. eurl-pesticides.eu Its use is integral to demonstrating the method's ruggedness and ensuring consistent performance over time and across different laboratories. orientjchem.orglcms.cz
Table 2: Role of 4'-Bromoacetophenone-d7 in Analytical Method Validation
| Validation Parameter | Description | Contribution of 4'-Bromoacetophenone-d7 (as IS) |
|---|---|---|
| Accuracy | The closeness of the measured value to the true value. | Corrects for sample loss and matrix effects, ensuring the final calculated concentration is more accurate. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Compensates for random variations in sample preparation and instrument response, reducing the relative standard deviation (RSD) of replicate measurements. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Ensures a stable response ratio (analyte/IS) across a wide concentration range, improving the reliability of the calibration curve. |
| Recovery | The efficiency of the extraction process in recovering the analyte from the sample matrix. | By tracking the recovery of the IS, it provides a direct way to correct for analyte losses during sample preparation. |
This table illustrates the general contribution of a stable isotope-labeled internal standard to method validation based on principles from multiple sources. nih.govorientjchem.orgmdpi.com
Impurity profiling is the identification and quantification of impurities in pharmaceutical substances and products, which is critical for ensuring safety and quality. biomedres.us 4'-Bromoacetophenone-d7 can be used to accurately quantify its non-deuterated form when it is present as an impurity or a degradation product. Furthermore, it can serve as a tracer in studies involving complex chemical reactions or environmental fate, where its unique mass allows it to be distinguished from other components. uni-regensburg.deuni-regensburg.de In mechanistic studies of chemical reactions, using a deuterated starting material and analyzing the products by GC-MS helps to elucidate reaction pathways. uni-regensburg.deuni-regensburg.de
Utilization in Calibrating Analytical Instrumentation
While its primary function is as an internal standard for quantification, 4'-Bromoacetophenone-d7 can also be used in the calibration and performance verification of mass spectrometers. uni-regensburg.deshu.ac.uk Its well-defined molecular weight and isotopic distribution provide a reference point for checking the mass accuracy and resolution of the instrument. This is particularly useful in high-resolution mass spectrometry, where precise mass measurement is critical for compound identification.
Development of Deuterated Reference Standards and Certified Reference Materials
4'-Bromoacetophenone-d7 itself is a reference standard. clearsynth.com The synthesis of such deuterated compounds requires rigorous purification and characterization to ensure high chemical purity (often ≥98%) and high isotopic enrichment (e.g., 98 atom % D). sigmaaldrich.comlgcstandards.comsigmaaldrich.com These high-purity deuterated compounds are essential building blocks for creating Certified Reference Materials (CRMs). CRMs are "gold standard" materials used by analytical laboratories to validate methods, perform quality control checks, and ensure that their measurement results are traceable to a known standard, thereby ensuring consistency and comparability of data across different labs.
Spectroscopic and Structural Elucidation Studies of 4 Bromoacetophenone D7
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atomic nuclei. For deuterated compounds like 4'-Bromoacetophenone-D7, various NMR experiments are utilized to gain a comprehensive understanding of the isotopic labeling.
¹H NMR for Monitoring Deuterium Incorporation and Residual Protium (B1232500)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for assessing the success of deuteration reactions. By comparing the ¹H NMR spectrum of the deuterated compound to its non-deuterated counterpart, the degree of deuterium incorporation can be quantified. In an ideal 4'-Bromoacetophenone-D7 sample, the signals corresponding to the aromatic protons and the methyl protons would be absent or significantly diminished.
The presence of small signals in the regions where the aromatic and methyl protons of 4'-bromoacetophenone (B126571) would typically appear indicates the presence of residual protium (¹H). The integration of these residual signals relative to an internal standard or a non-deuterated portion of the molecule allows for the calculation of the percentage of deuterium incorporation. For instance, the disappearance or significant reduction of the singlet corresponding to the methyl protons (CH₃) and the characteristic doublet of doublets for the aromatic protons confirms successful labeling. researchgate.net The presence of any remaining proton signals can be used to quantify the isotopic purity. rsc.orgresearchgate.net
It is important to account for residual solvent signals, as these can sometimes overlap with signals of interest. pitt.eduucla.edu For example, the residual proton signal in deuterated chloroform (B151607) (CDCl₃) appears as a singlet at approximately 7.26 ppm. ucla.edu
²H NMR (Deuterium NMR) for Direct Observation of Labeled Positions
While ¹H NMR provides indirect evidence of deuteration through the absence of proton signals, Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) allows for the direct observation of the deuterium nuclei. This technique provides definitive proof of the positions of the deuterium labels within the molecule.
In the ²H NMR spectrum of 4'-Bromoacetophenone-D7, signals will be present for the deuterium atoms on the aromatic ring and the methyl group. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions, allowing for straightforward assignment. sigmaaldrich.com This direct detection confirms that the deuterium atoms have been incorporated at the intended sites, namely the four positions on the phenyl ring and the three positions on the acetyl methyl group. cdnsciencepub.com The use of non-deuterated solvents is common in ²H NMR experiments to provide a clean spectrum. sigmaaldrich.com
¹³C NMR for Structural Confirmation in Deuterated Analogs
However, the coupling between carbon-13 and deuterium (¹³C-D coupling) can lead to splitting of the carbon signals, providing further evidence of deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet pattern due to this coupling. For example, the carbon of the CD₃ group will appear as a septet. This effect can be used to confirm the location of the deuterium atoms. The carbonyl carbon in ketones typically appears in the range of 190-220 ppm. hw.ac.ukorganicchemistrydata.orgoregonstate.edu
Table 1: Representative ¹³C NMR Chemical Shifts for Acetophenone (B1666503) Derivatives
| Carbon Position | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | ~197 |
| Aromatic C-Br | ~128 |
| Aromatic C-H | 128-132 |
| Aromatic C-C=O | ~136 |
| Methyl (CH₃) | ~26 |
Note: Chemical shifts are approximate and can vary based on solvent and other factors. Data compiled from general knowledge of ¹³C NMR spectroscopy. rsc.orghw.ac.ukorganicchemistrydata.orgoregonstate.edursc.org
Solid-State Deuterium NMR for Studying Molecular Dynamics
Solid-state ²H NMR spectroscopy is a specialized technique used to investigate the molecular dynamics of deuterated compounds in the solid phase. This method is particularly sensitive to the orientation and motion of the C-D bonds. By analyzing the lineshape of the deuterium signal, information about molecular reorientations, such as the rotation of the deuterated methyl group, can be obtained. The study of these dynamics is crucial for understanding the physical properties of the material. researchgate.net
Mass Spectrometry (MS) for Isotopic Purity Assessment and Structural Integrity
In the mass spectrum of 4'-Bromoacetophenone-D7, the molecular ion peak will be shifted by +7 mass units compared to its non-deuterated counterpart due to the replacement of seven hydrogen atoms with deuterium. sigmaaldrich.com The presence of the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio) will also be observed. Fragmentation patterns can provide additional structural information. For instance, a common fragmentation is the loss of the deuterated methyl group (•CD₃).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Deuterated Isotopologs
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netuni-regensburg.denih.govresearchgate.netuci.edupensoft.netacs.org This is particularly important for deuterated compounds to distinguish between different isotopologs (molecules that differ only in their isotopic composition). nih.gov
HRMS can differentiate between the desired deuterated product and any incompletely deuterated species. By comparing the experimentally measured accurate mass to the theoretically calculated mass for C₈D₇BrO, the identity of 4'-Bromoacetophenone-D7 can be definitively confirmed. sigmaaldrich.com This high level of accuracy is crucial for quality control and for applications where precise knowledge of the isotopic composition is required. researchgate.net
Table 2: Comparison of Non-Deuterated and Deuterated 4'-Bromoacetophenone
| Property | 4'-Bromoacetophenone | 4'-Bromoacetophenone-D7 |
| Molecular Formula | C₈H₇BrO | C₈D₇BrO |
| Molecular Weight | ~199.04 g/mol nih.gov | ~206.09 g/mol sigmaaldrich.com |
| Mass Shift | N/A | M+7 sigmaaldrich.com |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Deuterium Localization
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of 4'-Bromoacetophenone-D7, MS/MS is instrumental in confirming the precise location of the deuterium atoms. This is typically achieved through collision-induced dissociation (CID), where an ion is accelerated and collided with an inert gas, causing it to break apart. google.commdpi.comnih.gov
The analysis begins with the ionization of the molecule, commonly by electron ionization (EI), to produce a molecular ion. For the non-deuterated 4'-bromoacetophenone (C₈H₇BrO), the molecular ion peak appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 198/200, due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br). nih.gov For 4'-Bromoacetophenone-D7 (C₈D₇BrO), this peak is shifted by 7 mass units to m/z 205/207, confirming the incorporation of seven deuterium atoms. sigmaaldrich.com
The primary fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group, known as α-cleavage. This results in the formation of a stable acylium ion. By comparing the MS/MS fragmentation patterns of the deuterated and non-deuterated compounds, the positions of the deuterium labels can be unequivocally verified.
In the MS/MS spectrum of the non-deuterated 4'-bromoacetophenone molecular ion (m/z 198/200), the most significant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to produce the 4-bromobenzoyl cation at m/z 183/185. Another prominent peak is observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.
For 4'-Bromoacetophenone-D7, the fragmentation pattern provides clear evidence of deuterium localization. The MS/MS spectrum of the deuterated molecular ion (m/z 205/207) shows a loss of a deuterated methyl radical (•CD₃, 18 Da), resulting in the formation of the 4-bromo-d₄-benzoyl cation at m/z 187/189. The presence of the deuterated acetyl cation [CD₃CO]⁺ at m/z 46 further confirms that three deuterium atoms are located on the methyl group. The formation of the 4-bromo-d₄-benzoyl cation confirms that the remaining four deuterium atoms are on the aromatic ring.
The following table summarizes the expected key fragment ions in the MS/MS spectra of 4'-bromoacetophenone and its D7 analogue, illustrating the mass shifts that confirm the deuterium localization.
Interactive Data Table: Comparison of Major Fragment Ions in MS/MS
| Precursor Ion (m/z) | Compound | Fragment Description | Fragment Ion | Expected Fragment m/z |
| 198/200 | 4'-Bromoacetophenone | Loss of methyl radical | [BrC₆H₄CO]⁺ | 183/185 |
| 205/207 | 4'-Bromoacetophenone-D7 | Loss of deuterated methyl radical | [BrC₆D₄CO]⁺ | 187/189 |
| 198/200 | 4'-Bromoacetophenone | Acetyl cation | [CH₃CO]⁺ | 43 |
| 205/207 | 4'-Bromoacetophenone-D7 | Deuterated acetyl cation | [CD₃CO]⁺ | 46 |
| 183/185 | 4'-Bromoacetophenone | Loss of carbon monoxide | [BrC₆H₄]⁺ | 155/157 |
| 187/189 | 4'-Bromoacetophenone-D7 | Loss of carbon monoxide | [BrC₆D₄]⁺ | 159/161 |
Vibrational Spectroscopy (Infrared and Raman) for Isotope Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in mass, making them ideal for studying the effects of isotopic substitution. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bonds, a phenomenon known as the kinetic isotope effect.
The analysis of the IR and Raman spectra of 4'-Bromoacetophenone-D7, when compared to its non-deuterated counterpart, reveals significant frequency shifts, particularly for the C-D bonds.
Key Vibrational Modes and Isotope Effects:
C-H and C-D Stretching Vibrations: In the non-deuterated compound, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. The aliphatic C-H stretching of the methyl group appears around 2950-2850 cm⁻¹. Upon deuteration, these bands are replaced by C-D stretching vibrations at significantly lower frequencies. The aromatic C-D stretches are expected in the 2300-2200 cm⁻¹ region, and the aliphatic C-D stretches of the -CD₃ group are anticipated around 2250-2100 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is found in the lower frequency region of the spectrum, generally between 650 and 485 cm⁻¹. researchgate.net This mode is less affected by deuteration of the carbon framework compared to the C-H bonds but may show minor shifts due to changes in molecular coupling.
The table below provides a comparison of the characteristic vibrational frequencies for 4'-bromoacetophenone and the expected frequencies for 4'-Bromoacetophenone-D7, highlighting the anticipated isotopic shifts.
Interactive Data Table: Comparison of Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | 4'-Bromoacetophenone (Experimental/Typical) | 4'-Bromoacetophenone-D7 (Expected) | Isotopic Effect |
| Aromatic C-H Stretch | Ar-H | ~3080 | - | Disappearance of band |
| Aromatic C-D Stretch | Ar-D | - | ~2280 | Appearance of new band |
| Aliphatic C-H Stretch | -CH₃ | ~2960, 2870 | - | Disappearance of bands |
| Aliphatic C-D Stretch | -CD₃ | - | ~2250, 2120 | Appearance of new bands |
| Carbonyl Stretch | C=O | ~1685 | ~1680 | Minor downward shift |
| Aromatic Ring Stretch | C=C | ~1587 | ~1560 | Downward shift |
| Methyl Bending | -CH₃ | ~1430, 1360 | - | Disappearance of bands |
| Deuteromethyl Bending | -CD₃ | - | ~1050 | Appearance of new band |
| C-Br Stretch | C-Br | ~530 | ~525 | Minor downward shift |
These predicted shifts in the vibrational spectra, in conjunction with the fragmentation analysis from tandem mass spectrometry, provide a comprehensive and definitive structural characterization of 4'-Bromoacetophenone-D7.
Mechanistic Studies and Kinetic Isotope Effects Kie Involving 4 Bromoacetophenone D7
Elucidation of Reaction Pathways and Intermediates Using Deuterated Tracers
Deuterated compounds like 4'-bromoacetophenone-d7 are instrumental in tracing the path of molecules through complex reaction sequences. By substituting hydrogen with deuterium (B1214612), researchers can follow the deuterated portion of the molecule, identifying bond formations and cleavages that occur during the reaction. rsc.orgresearchgate.net This isotopic labeling does not significantly alter the chemical properties of the molecule but allows for its differentiation and tracking. researchgate.net
In mechanistic studies, 4'-bromoacetophenone-d7 can be used to distinguish between different potential reaction pathways. For instance, in reactions involving the acetyl group, the presence of deuterium on the methyl group can help determine whether a C-H (or C-D) bond is broken in a critical step. fiveable.me If the deuterium atoms are found in different positions in the product molecules than in the starting material, it indicates that a bond to the deuterium was broken and reformed during the reaction, providing clues about the intermediates involved. The use of deuterated tracers is a fundamental approach to understanding reaction mechanisms in organic chemistry. rsc.org
For example, in studies of photoreduction reactions of aromatic ketones, the use of a deuterated solvent like DMF-d7 with 4'-bromoacetophenone (B126571) confirmed that hydrogen abstraction from the solvent was occurring. uni-regensburg.de This was evidenced by the significant incorporation of deuterium into the product. uni-regensburg.de
Investigation of Kinetic Isotope Effects (KIE) in Organic Reactions
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). rsc.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orggmu.edu The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the deuterated reactant (kD), can provide strong evidence for the nature of the transition state in the rate-determining step. libretexts.orggmu.edu
Primary Kinetic Isotope Effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. rsc.orgwikipedia.org For C-H bond cleavage, a primary KIE (kH/kD) is typically greater than 1, often in the range of 2-7 at room temperature. libretexts.orggmu.edu A significant primary KIE suggests that the C-H bond is being broken in the slowest step of the reaction.
Secondary Kinetic Isotope Effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values close to 1. They arise from changes in the vibrational environment of the isotope between the reactant and the transition state. Secondary KIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction. gmu.eduwikipedia.org
The strategic placement of deuterium atoms in a molecule like 4'-bromoacetophenone allows chemists to pinpoint the rate-determining step of a reaction. rsc.orgfiveable.me If a reaction involving the methyl group of 4'-bromoacetophenone shows a significant primary kinetic isotope effect when 4'-bromoacetophenone-d7 is used, it strongly implies that the cleavage of a C-H bond at the methyl group is the rate-limiting part of the reaction. rsc.org
For instance, in the bromination of acetone (B3395972), a classic example, the rate of reaction is independent of the bromine concentration. libretexts.org When deuterated acetone is used, a significant KIE is observed, indicating that the rate-determining step is the tautomerization of acetone to its enol form, which involves the breaking of a C-H bond. libretexts.org Similar principles can be applied to reactions involving 4'-bromoacetophenone-d7 to elucidate their mechanisms.
Table 1: Types of Kinetic Isotope Effects and Their Interpretation
| KIE Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary | > 2 | Bond to the isotope is broken/formed in the rate-determining step. rsc.orgwikipedia.org |
| Secondary (Normal) | 1.0 - 1.5 | The hybridization at the labeled carbon changes from sp3 to sp2 in the transition state. wikipedia.org |
| Secondary (Inverse) | 0.7 - 1.0 | The hybridization at the labeled carbon changes from sp2 to sp3 in the transition state. wikipedia.org |
| No significant KIE | ~ 1 | The bond to the isotope is not involved in the rate-determining step. |
Photochemical and Thermal Reaction Studies of Deuterated Aromatic Ketones
Aromatic ketones, including derivatives like 4'-bromoacetophenone, are known to undergo various photochemical reactions, such as photoreduction and α-cleavage, upon excitation with UV light. rsc.orghuji.ac.il The study of these reactions using deuterated analogs like 4'-bromoacetophenone-d7 can provide deeper mechanistic insights.
In the photoreduction of aromatic ketones, an excited-state ketone molecule abstracts a hydrogen atom from a hydrogen donor. rsc.org By using a deuterated hydrogen donor or a deuterated ketone, it is possible to determine the kinetic isotope effect for this hydrogen abstraction step. Experimental data on the photoreduction of aromatic ketones have shown that the primary process is a thermally activated reaction of the electronically excited molecule. rsc.org
Hydrogen/Deuterium Exchange in Complex Chemical Systems
4'-Bromoacetophenone-d7 can also be used to study hydrogen/deuterium (H/D) exchange reactions. mdpi.comresearchgate.net These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as D₂O or deuterated solvents. mdpi.comnih.gov The rate and extent of H/D exchange can provide information about the acidity of C-H bonds and the stability of intermediates like enolates.
In complex systems, tracking the incorporation of deuterium from a labeled source into a molecule like 4'-bromoacetophenone (or the loss of deuterium from 4'-bromoacetophenone-d7) can reveal information about the chemical environment and the presence of catalysts that facilitate the exchange. mdpi.com For example, acid- or base-catalyzed H/D exchange proceeds through enol or enolate intermediates, and the rate of exchange at the α-carbon of a ketone is indicative of the rate of enolization. mdpi.com
Theoretical and Computational Investigations of 4 Bromoacetophenone D7
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Vibrational Frequencies
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and vibrational dynamics of molecules. For 4'-Bromoacetophenone-D7, these calculations can predict how the replacement of seven hydrogen atoms with deuterium (B1214612) alters its fundamental properties compared to its standard isotopologue.
DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms by minimizing potential energy. ajchem-a.com Once the geometry is optimized, further calculations can determine various electronic properties. The electronic structure influences the molecule's reactivity, polarity, and spectroscopic characteristics. wu.ac.th The redistribution of electron density upon excitation, for example, can alter bond strengths and the coordination environment. acs.org
A key application of these calculations is the prediction of vibrational frequencies. Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (²H), significantly impacts these frequencies due to the increased mass of the deuterium atom. ajchem-a.com According to the principles of molecular vibrations, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, C-D bonds vibrate at lower frequencies than C-H bonds. This shift is a predictable and quantifiable effect that can be modeled with high accuracy using DFT. ajchem-a.complos.org
For instance, in a study on acetophenone (B1666503) and its fully deuterated analog (acetophenone-d8), DFT calculations identified specific vibrational modes affected by deuteration. The C-H stretching frequency, typically found around 3000 cm⁻¹, is expected to shift to the 2200 cm⁻¹ region upon deuteration. plos.org Other vibrations, such as the scissoring vibration of the methyl group, are also affected. In acetophenone, a vibronic feature corresponding to a CH₃-CO-C₆H₅ scissoring vibration was calculated at 480 cm⁻¹, while for the deuterated version, this mode was calculated at 450 cm⁻¹. plos.org These computational predictions are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net
| Vibrational Mode | Typical Protiated Frequency (cm⁻¹) | Expected Deuterated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | ~3100-3000 | ~2250 | plos.org |
| Methyl C-H/C-D Stretch | ~3000-2900 | ~2200 | plos.org |
| Carbonyl (C=O) Stretch | ~1685 | ~1680 (Slightly shifted due to coupling) | uns.ac.id |
| Methyl Group Scissoring | ~480 | ~450 | plos.org |
Molecular Dynamics Simulations for Studying Deuteration Effects on Molecular Conformations and Interactions
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov These simulations can be used to study how deuteration affects the conformational preferences and intermolecular interactions of 4'-Bromoacetophenone-D7.
While deuteration does not change the fundamental electronic potential energy surface, its effect on vibrational frequencies can influence dynamic properties and conformational stability. A study on acetophenone using nuclear magnetic resonance (NMR) in a nematic solvent showed that the molecule predominantly exists in two planar conformations where the acetyl group (CCOC) and the phenyl ring are coplanar. rsc.org The molecule was also shown to reorient during internal rotation around the phenyl—C(O) bond. rsc.org
Furthermore, MD simulations are valuable for studying intermolecular interactions in different environments, such as in solution or within a crystal lattice. nih.govlookchem.com The strength of non-covalent interactions, like hydrogen bonding (or in this case, deuterium bonding), can be modified by isotopic substitution. Deuterium bonds are generally slightly stronger than hydrogen bonds. MD simulations can quantify these differences and predict their impact on solvation, crystal packing, and interactions with biological macromolecules.
Prediction and Validation of Spectroscopic Properties of Deuterated Analogs
A significant strength of computational chemistry is its ability to predict spectroscopic properties, which can then be validated by experimental measurements. researchgate.net For deuterated analogs like 4'-Bromoacetophenone-D7, this synergy is particularly valuable for confirming the sites and extent of deuterium incorporation.
Computational methods like DFT and time-dependent DFT (TD-DFT) can predict a range of spectra, including NMR, IR, Raman, and UV-Visible spectra. wu.ac.thresearchgate.net The prediction of vibrational spectra (IR and Raman) is a direct output of frequency calculations, where the calculated frequencies and intensities can be used to generate a theoretical spectrum. As discussed previously, the shift in vibrational frequencies upon deuteration is a well-understood phenomenon that can be accurately modeled. ajchem-a.com For example, the presence of C-D stretching bands around 2200 cm⁻¹ and the absence of C-H bands around 3000 cm⁻¹ in a computed IR spectrum would provide strong evidence for successful deuteration. plos.org
NMR spectroscopy is another area where computational prediction is highly effective. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate NMR chemical shifts (δ) with good accuracy. wu.ac.th While deuterium itself is not typically observed in ¹H NMR, its presence has secondary effects on the chemical shifts of nearby protons (an isotopic effect) and simplifies the spectrum by removing ¹H signals from deuterated positions. acs.org Computational tools can predict these subtle changes, aiding in the interpretation of complex spectra. acs.org
Validation involves comparing these computationally predicted spectra with those obtained experimentally. A close match between the predicted and measured peak positions, intensities, and splitting patterns confirms the molecular structure and the success of the isotopic labeling. acs.org
| Spectroscopic Technique | Observed Change Upon Deuteration | Computational Method for Prediction | Reference |
|---|---|---|---|
| Infrared (IR) / Raman Spectroscopy | Appearance of C-D stretching modes (~2200 cm⁻¹), disappearance of C-H modes (~3000 cm⁻¹). Shift in bending/scissoring modes. | DFT Frequency Calculations | ajchem-a.complos.org |
| ¹H NMR Spectroscopy | Disappearance of signals for aromatic and methyl protons. | GIAO-DFT Chemical Shift Calculation | acs.orgacs.org |
| ¹³C NMR Spectroscopy | Splitting of carbon signals into multiplets due to C-D coupling; slight isotopic shift. | GIAO-DFT Chemical Shift Calculation | acs.org |
| Mass Spectrometry | Increase in molecular weight by 7 Da compared to the protiated molecule. | N/A (Direct mass calculation) | sigmaaldrich.com |
Computational Modeling of Deuteration Mechanisms and Pathways
Computational modeling is essential for understanding the mechanisms of chemical reactions, including the pathways for introducing deuterium into a molecule. The synthesis of 4'-Bromoacetophenone-D7 can be achieved through several routes, and computational studies can shed light on the transition states, energy barriers, and intermediates involved in these processes.
One common deuteration strategy involves a base-catalyzed hydrogen-deuterium exchange. In this process, a strong base removes an acidic proton, which is then replaced by a deuterium atom from a deuterated solvent like D₂O. Computational models can be used to study the pKa of the α-protons of the ketone and the aromatic protons to predict the feasibility and selectivity of this exchange.
Another pathway is metal-catalyzed hydrogen isotope exchange (HIE). acs.org Catalysts based on iridium, rhodium, or copper can facilitate the selective replacement of H with D. acs.orgsci-hub.se DFT calculations are invaluable for studying these complex catalytic cycles. For example, in a copper-catalyzed transfer hydrodeuteration, DFT calculations were used to reveal that high regioselectivity could be attributed to specific electronic interactions between the substrate and the metal-ligand complex. acs.org Such studies can model the entire reaction pathway, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, to understand how the catalyst and reaction conditions control the outcome.
These computational models not only explain experimental observations but also guide the optimization of reaction conditions and the design of new, more efficient catalysts for selective deuteration. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4'-Bromoacetophenone-D7 with high isotopic purity, and how is deuterium incorporation verified?
- Methodological Answer : Synthesis typically involves substituting hydrogen atoms in the acetophenone moiety with deuterium via acid-catalyzed exchange reactions. Key steps include:
- Using deuterated solvents (e.g., D₂O) and catalysts to minimize proton contamination.
- Purification via recrystallization or chromatography to isolate the deuterated product.
- Verification using nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the methyl group (CD₃) and mass spectrometry (MS) to assess isotopic purity (e.g., 98 atom% D as per specifications) .
Q. Which analytical techniques are most reliable for characterizing the structural and isotopic integrity of 4'-Bromoacetophenone-D7?
- Methodological Answer :
- Gas chromatography-mass spectrometry (GC-MS) : Quantifies isotopic purity and detects impurities.
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., C=O, C-Br) and confirms structural integrity.
- High-performance liquid chromatography (HPLC) : Ensures chemical purity (>97.0% GC, as noted in reagent catalogs) .
- Deuterium NMR (²H NMR) : Specifically probes deuterium environments to validate isotopic labeling .
Q. What precautions are necessary when handling 4'-Bromoacetophenone-D7 in laboratory settings?
- Methodological Answer :
- Store in airtight, light-sensitive containers to prevent photodegradation.
- Use inert atmospheres (e.g., nitrogen gloveboxes) during reactions to avoid hydrolysis of the bromoacetophenone moiety.
- Conduct stability tests under varying temperatures and humidity levels to establish safe handling protocols .
Advanced Research Questions
Q. How does deuteration at the methyl group influence the reaction kinetics of 4'-Bromoacetophenone-D7 in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Compare reaction rates between deuterated (D7) and non-deuterated (protio) analogs using kinetic isotope effect (KIE) studies.
- Monitor intermediates via in situ Raman spectroscopy to detect isotopic differences in transition states.
- Theoretical modeling (e.g., density functional theory) can predict bond dissociation energies altered by deuterium substitution .
Q. How can researchers resolve contradictions in reported thermal stability data for deuterated acetophenones like 4'-Bromoacetophenone-D7?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) under controlled atmospheres to standardize decomposition profiles.
- Cross-validate results with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events.
- Analyze batch-specific purity data (e.g., lot-to-lot variability in deuterium content) to identify confounding factors .
Q. What experimental designs are optimal for studying the environmental degradation pathways of 4'-Bromoacetophenone-D7 in indoor surface chemistry?
- Methodological Answer :
- Simulate indoor environments using chamber studies with controlled humidity, temperature, and oxidant levels (e.g., ozone, NOₓ).
- Employ X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to analyze surface adsorption and degradation products.
- Compare degradation rates with non-deuterated analogs to isolate isotopic effects on reactivity .
Q. How can isotopic labeling in 4'-Bromoacetophenone-D7 improve traceability in metabolic or environmental tracer studies?
- Methodological Answer :
- Use isotope ratio mass spectrometry (IRMS) to track deuterium in biological or environmental matrices.
- Design dual-isotope experiments (e.g., combining ¹³C and D labels) to differentiate between biotic/abiotic transformation pathways.
- Validate extraction protocols to minimize deuterium loss during sample preparation .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Isotopic Purity | MS | 98 atom% D | |
| Chemical Purity | GC | >97.0% | |
| Melting Point (non-D) | DSC | 54°C | |
| Stability (Indoor Surfaces) | XPS/AFM | Variable (see chamber studies) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
